3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid
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Overview
Description
3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative through a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the Friedländer synthesis, which combines a 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The resulting quinoline derivative is then subjected to further functionalization to introduce the sulfanylacetyl group.
. The final step involves the coupling of the quinoline derivative with 3-aminobenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitro or halogenated benzoic acid derivatives
Scientific Research Applications
3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, as an LDHA inhibitor, it competes with NADH for binding to the enzyme, thereby inhibiting its activity and disrupting the glycolytic pathway in cancer cells . This leads to a reduction in lactate production and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline 3-sulfonamides: These compounds also inhibit LDHA and have similar anticancer properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid is unique due to its specific combination of a quinoline moiety with a benzoic acid derivative, which imparts distinct chemical and biological properties. Its ability to inhibit LDHA with high selectivity makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16(19-14-6-3-5-13(10-14)18(22)23)11-24-17-9-8-12-4-1-2-7-15(12)20-17/h1-10H,11H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGRJKKBNUSIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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